molecular formula C18H17ClN2O2 B14193679 2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole CAS No. 851008-80-5

2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B14193679
CAS No.: 851008-80-5
M. Wt: 328.8 g/mol
InChI Key: NEMOVBXDJNGDNK-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a phenyl group and a 4-chlorobutoxy group attached to the oxadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of 4-chlorobutyl bromide with 4-hydroxybenzaldehyde to form 4-(4-chlorobutoxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is subsequently cyclized with phenyl isocyanate to yield the target compound, this compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring and the phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2,5-Diphenyl-1,3,4-oxadiazole: This compound lacks the chlorobutoxy group, which may result in different chemical reactivity and biological activity.

    2,4-Diphenyl-1,3-oxazoline: This compound has a similar structure but contains an oxazoline ring instead of an oxadiazole ring, leading to different chemical properties and applications.

    4-Chlorobutyl phenyl ether:

Properties

CAS No.

851008-80-5

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-[4-(4-chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H17ClN2O2/c19-12-4-5-13-22-16-10-8-15(9-11-16)18-21-20-17(23-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2

InChI Key

NEMOVBXDJNGDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCl

Origin of Product

United States

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